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Compound of Interest

Compound Name: 2-(4-Methylmorpholin-2-yl)ethanol

CAS No.: 959238-42-7

Cat. No.: B1320842

Get Quote

Technical Whitepaper for Medicinal Chemistry
Applications
Executive Summary & Structural Definition
2-(4-Methylmorpholin-2-yl)ethanol represents a specialized pharmacophore scaffold distinct

from the more common

-substituted morpholines (e.g., 2-morpholinoethanol).[1] In this specific isomer, the ethanol side
chain is attached to the C2 carbon of the morpholine ring, while the nitrogen (N4) is
methylated.[1]

This structural nuance introduces a chiral center at C2, creating stereochemical vectors that

are critical for binding affinity in kinase inhibitors and GPCR ligands. Unlike its achiral

-substituted regioisomer, this molecule offers defined spatial orientation of the hydroxyl group
relative to the basic nitrogen, acting as a rigidified mimetic of diethanolamine.[1]

Core Physicochemical Profile (Predicted)
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Property Value / Characteristic Relevance

Formula Low MW fragment (< 200 Da)

Molecular Weight 145.20 g/mol
Ideal for Fragment-Based Drug

Design (FBDD)

Chirality Yes (C2 Center)

Exists as (

) and (

) enantiomers

pKa (Conj.[2] Acid) ~7.4 – 7.8
Physiologically relevant buffer

range; >50% ionized at pH 7.0

LogP ~ -0.5 to 0.2
High water solubility; low

lipophilicity

H-Bond Donors 1 (OH)
Directional interaction

capability

H-Bond Acceptors 3 (N, Ether O, Alcohol O) High solvation potential

Conformational Analysis & Stereodynamics
The biological activity of 2-(4-methylmorpholin-2-yl)ethanol is governed by the

conformational preference of the morpholine ring.[1] Unlike piperazines, the morpholine ring

possesses an oxygen atom that introduces anomeric electronic effects, influencing the

preferred geometry.

The Chair Preference & Equatorial Locking
The morpholine ring predominantly adopts a chair conformation.[1] The thermodynamic stability

is dictated by the steric bulk of the C2-ethanol side chain and the N4-methyl group.[1]

C2-Ethanol Positioning: The hydroxyethyl group at C2 is sterically significant.[1] To minimize

1,3-diaxial interactions with the axial protons at C4 and C6, this group strongly prefers the

equatorial position.[1] This "locks" the ring conformation, reducing the entropic penalty upon

protein binding.
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N4-Methyl Inversion: The

-methyl group undergoes rapid pyramidal inversion.[1] However, in the C2-substituted
system, the equilibrium often favors the

-methyl group in the equatorial position to avoid steric clash with the C2-side chain (gauche
interactions), although the lone pair orientation is influenced by the generalized anomeric
effect from the ring oxygen.[1]

Intramolecular Hydrogen Bonding
A critical feature of this scaffold is the potential for a 5- or 6-membered intramolecular hydrogen

bond between the terminal hydroxyl proton and the morpholine nitrogen (or ether oxygen).[1]

In vacuo/non-polar solvents: Intramolecular H-bonding stabilizes a specific rotamer of the

ethanol side chain.[1]

In aqueous media: Water solvation disrupts this internal bond, freeing the hydroxyl group to

act as a donor in ligand-receptor interactions.[1]

Visualization: Conformational Energy Landscape
The following diagram illustrates the thermodynamic equilibrium and the "locked" nature of the

C2-substituted system compared to flexible analogs.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 10 Tech Support

https://patents.google.com/patent/EP0036331B1/en
https://patents.google.com/patent/EP0036331B1/en
https://patents.google.com/patent/EP0036331B1/en
https://patents.google.com/patent/EP0036331B1/en
https://patents.google.com/patent/EP0036331B1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1320842?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Stabilizing Forces

Axial Conformer
(High Energy)

1,3-Diaxial Clash

Ring Flip
Barrier (~10 kcal/mol)

 Steric Strain

Equatorial Conformer
(Global Minimum)

Side Chain Extended

 Relaxation

Bioactive State
(Rigid Vector)

 Receptor
DockingMinimization of

1,3-Diaxial Strain

Potential Intramolecular
OH...N Interaction

Click to download full resolution via product page

Figure 1: Conformational equilibrium of 2-(4-methylmorpholin-2-yl)ethanol.[1] The C2-

substituent drives the population toward the equatorial conformer.[1]

Synthesis & Impurity Profiling
Synthesizing the C2-substituted isomer is more complex than the N-substituted variant.[1] The

protocol below ensures high regioselectivity, avoiding the formation of the thermodynamic

impurity N-(2-hydroxyethyl)-2-methylmorpholine.

Retrosynthetic Logic
The most robust route involves the cyclization of a chiral amino-diol precursor.[1] This allows

for the introduction of chirality before ring closure.[1]

Pathway:

Precursor:

-Methyl-ethanolamine + Epichlorohydrin (or chiral glycidol derivatives).[1]
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Intermediate: formation of a diol-amine backbone.[1]

Cyclization: Acid-catalyzed dehydration or base-mediated displacement.[1]

Validated Synthetic Protocol (Base-Mediated
Cyclization)
Reagents:

-benzylethanolamine (protected precursor), (S)-Epichlorohydrin, Sodium Hydride (NaH), Methyl
Iodide (MeI).

Epoxide Opening: React

-benzylethanolamine with (S)-epichlorohydrin to form the chlorohydrin intermediate.

Ring Closure: Treat with NaH in THF. The alkoxide generated displaces the chloride, forming

the morpholine ring with the benzyl group at N4 and a hydroxymethyl group at C2.[1]

Homologation (Extension to Ethanol):

Oxidize C2-methanol to aldehyde (Swern oxidation).[1]

Wittig reaction (methoxymethylenetriphenylphosphine) followed by hydrolysis to extend

the chain by one carbon.

Reduction to the alcohol.[1][3]

Methylation: Hydrogenolysis (Pd/C, H2) to remove Benzyl, followed by reductive amination

with Formaldehyde/Formic acid (Eschweiler-Clarke) to install the

-methyl group.

Critical Quality Attributes (CQA) - Impurity Markers:

Regioisomer A:N-(2-hydroxyethyl)-3-methylmorpholine (Resulting from incorrect epoxide

opening).

Over-alkylation: Quaternary ammonium salts (if using MeI directly).
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Figure 2: Synthetic workflow highlighting the construction of the C2-substituted morpholine

core.

Spectroscopic Characterization (Self-Validating
Analysis)
To confirm the identity of 2-(4-Methylmorpholin-2-yl)ethanol and distinguish it from its

isomers, specific NMR signatures must be targeted.[1]

Nuclear Magnetic Resonance ( NMR)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1320842/docs?utm_src=pdf-body-img#structural-functional-analysis-2-4-methylmorpholin-2-yl-ethanol
https://www.benchchem.com/product/b1320842/docs?utm_src=pdf-body#structural-functional-analysis-2-4-methylmorpholin-2-yl-ethanol
https://patents.google.com/patent/EP0036331B1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1320842?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Diagnostic Signal 1 (C2-H): The proton at the chiral center (C2) will appear as a distinct

multiplet (dddd) around

3.4–3.6 ppm, coupled to the side chain and the ring protons.[1]

Diagnostic Signal 2 (N-Me): A sharp singlet around

2.2–2.3 ppm.[1] This integrates to 3H.

Differentiation: In the

-substituted isomer (2-morpholinoethanol), the ring protons are more symmetric (AA'BB'
system), and there is no methine proton at C2 coupled to the side chain.[1]

Mass Spectrometry (MS)
Ionization: ESI+ (Electrospray Ionization).

Parent Ion:

.

Fragmentation:

Loss of the hydroxyethyl side chain (

).[1]

Characteristic morpholine ring fragmentation (McLafferty-type rearrangement).[1]

Applications in Drug Discovery
Pharmacophore Utility
This scaffold acts as a solubilizing tether. The ether oxygen and tertiary amine lower the LogP

of lipophilic drug cores (like quinolines or indoles), improving oral bioavailability.

Kinase Inhibitors: The morpholine oxygen often forms a hydrogen bond with the hinge region

of kinases (e.g., PI3K, mTOR). The C2-ethanol tail can extend into the solvent-exposed

region or a ribose-binding pocket, improving selectivity.[1]
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CNS Agents: The N-methyl morpholine moiety is a known CNS-penetrant pharmacophore.[1]

The hydroxyl group allows for prodrug derivatization (e.g., esterification) to further modulate

blood-brain barrier (BBB) penetration.

Metabolic Stability (DMPK)
Phase I Metabolism: The primary metabolic soft spot is the

-methyl group (N-demethylation via CYP450).[1]

Phase II Metabolism: The primary alcohol is a site for Glucuronidation.[1]

Strategy: If half-life is too short, medicinal chemists often replace the

-methyl with an

-isopropyl or cyclopropyl group, or fluorinate the ethanol side chain to block metabolism.[1]
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1320842?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

